Diethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a compound that belongs to the class of α-aminophosphonates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound features a unique structure with an oxazole ring, a methoxyphenyl group, and a chlorophenylmethylamino group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step reactions. One common method includes the reaction of diethyl phosphite with an appropriate oxazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonate group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for mild steel in acidic environments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can be compared with other α-aminophosphonates such as:
DIETHYL (4-CHLOROPHENYL)AMINO (PHENYL)METHYL PHOSPHONATE (APCI-1): This compound has a similar structure but differs in the substituents on the phenyl ring.
DIETHYL (4-CHLOROPHENYL)AMINO (4-METHOXYPHENYL)METHYL PHOSPHONATE (APCI-2): This compound is closely related and has similar applications but may exhibit different inhibition efficiencies.
The uniqueness of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C21H24ClN2O5P |
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Molecular Weight |
450.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H24ClN2O5P/c1-4-27-30(25,28-5-2)21-20(23-14-16-8-6-7-9-18(16)22)29-19(24-21)15-10-12-17(26-3)13-11-15/h6-13,23H,4-5,14H2,1-3H3 |
InChI Key |
ZGXHXVWDLYKMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)OC)NCC3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
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